2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride
Description
2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a naphthalene ring attached to a propan-1-amine moiety, with two methyl groups at the 2,2-position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
2,2-dimethyl-3-naphthalen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N.ClH/c1-15(2,11-16)10-12-7-8-13-5-3-4-6-14(13)9-12;/h3-9H,10-11,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARBPBMGPMMEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the alkylation of naphthalene with a suitable alkyl halide to form 2,2-dimethyl-3-(naphthalen-2-yl)propan-1-one.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,2-dimethyl-3-(naphthalen-2-yl)propan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Alkylation: Using large reactors for the alkylation step to produce significant quantities of the intermediate.
Efficient Reduction: Employing catalytic hydrogenation for the reduction step to enhance yield and reduce costs.
Purification: Utilizing crystallization or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can be achieved using agents like sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target molecule. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one: A precursor in the synthesis of the target compound.
N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride: A structurally related compound with different functional groups.
2-Methyl-1-(naphthalen-2-yl)propan-2-amine: Another amine derivative with a similar naphthalene moiety.
Uniqueness
2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual methyl groups and naphthalene ring contribute to its stability and reactivity, making it valuable in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
